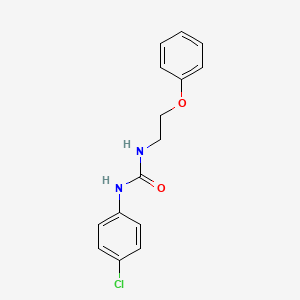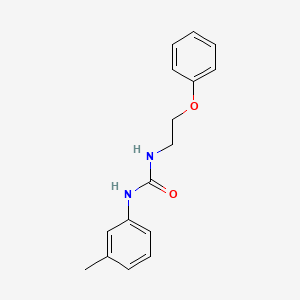![molecular formula C17H15Cl2N3O2 B6574061 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1207034-64-7](/img/structure/B6574061.png)
1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea (DCPPU) is a synthetic organic compound that is used in scientific research. It is a member of the urea family and has a wide range of applications in the laboratory. DCPPU has been used in a variety of research projects, ranging from biochemical and physiological studies to drug development and drug delivery systems.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as for drug delivery systems. In addition, 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea has been used to study the effects of environmental toxins on the body, and to develop targeted drug delivery systems.
作用機序
1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic compound that is believed to act as a modulator of signal transduction pathways. It binds to certain receptors in the body and activates or inhibits their activity, which can then lead to changes in the physiological response.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea has been studied for its effects on the biochemical and physiological processes in the body. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha, which can reduce inflammation. In addition, 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea has been studied for its effects on the cardiovascular system, as it has been shown to reduce blood pressure and heart rate.
実験室実験の利点と制限
The use of 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea in laboratory experiments. It is not water-soluble and can be difficult to dissolve in aqueous solutions. In addition, it can be toxic if ingested or inhaled.
将来の方向性
There are many potential future directions for the use of 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea in scientific research. It could be used to develop new drugs, as well as new drug delivery systems. In addition, it could be used to study the effects of environmental toxins on the body and to develop targeted therapies. It could also be used to study the biochemical and physiological effects of drugs, as well as to develop new therapeutic strategies. Finally, it could be used to study the effects of aging and to develop anti-aging therapies.
合成法
1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is prepared by a two-step process involving the reaction of 3,4-dichlorophenol with 2-oxopyrrolidine in the presence of an acid catalyst. The first step involves the formation of the intermediate, 3-(3,4-dichlorophenyl)-2-oxopyrrolidine, which is then reacted with phenyl isocyanate to form 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea. The reaction is typically carried out in a solvent such as dichloromethane at temperatures ranging from 0 to 40°C.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-6-12(10-15(14)19)21-17(24)20-11-3-1-4-13(9-11)22-8-2-5-16(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHPEFIYXKMBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)
![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)